molecular formula C15H13NO4 B8405201 3-(4-Carboxybenzyloxy)benzamide

3-(4-Carboxybenzyloxy)benzamide

Cat. No.: B8405201
M. Wt: 271.27 g/mol
InChI Key: XSOICNDLWPQFGW-UHFFFAOYSA-N
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Description

3-(4-Carboxybenzyloxy)benzamide is a benzamide derivative featuring a carboxybenzyloxy substituent at the 3-position of the benzamide core.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

4-[(3-carbamoylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C15H13NO4/c16-14(17)12-2-1-3-13(8-12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19)

InChI Key

XSOICNDLWPQFGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • Structural Determinants of Activity : The benzamide core is critical for bioactivity; modifications like fluorination enhance potency but may increase cytotoxicity .
  • Synthetic Advancements: Ultrasound-assisted synthesis significantly improves yields and reduces reaction times for azetidinone derivatives .
  • Functional Group Impact : Hydroxyl, methoxy, and halogen substituents modulate solubility, binding affinity, and antioxidant capacity .

Data Tables

Table 1. Comparative Antiplasmodial Activity

Compound PfNF54 IC₅₀ (µM) PfK1 IC₅₀ (µM) Selectivity Index (S.I.)
3-Chloro-4-methoxybenzamide 0.014 N/A >700
3-Trifluoromethylbenzamide 0.019 0.007 1463
Artemisinin (reference) 0.0064 0.0064 >1000

Data adapted from .

Table 2. Spectroscopic Comparison of Azetidinone Derivatives

Compound IR C=O Stretch (cm⁻¹) ¹H-NMR Key Signals (δ, ppm) Molecular Formula
6a 1630.56 5.50 (–OH), 5.15 (–CH₂–) C₂₃H₁₉ClN₂O₄
6b 1640.56 3.79 (–OCH₃), 5.10 (–CH₂–) C₂₄H₂₁ClN₂O₄

Data from .

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